

Benzyl-PEG8-Br: A Technical Guide for Researchers in Drug Development

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Compound of Interest

Compound Name: Benzyl-PEG8-Br

Cat. No.: B11936857

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For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of **Benzyl-PEG8-Br**, a key reagent in the advancement of targeted protein degradation. This document details its chemical properties, its central role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and provides representative experimental protocols and pathway diagrams to facilitate its application in the laboratory.

Core Properties of Benzyl-PEG8-Br

Benzyl-PEG8-Br is a heterobifunctional linker molecule widely utilized in the field of chemical biology and drug discovery. Its structure incorporates a benzyl group, an eight-unit polyethylene glycol (PEG) chain, and a terminal bromide. This combination of features makes it a valuable tool for conjugating different molecular entities, particularly in the construction of PROTACs. While a specific CAS number for **Benzyl-PEG8-Br** is not readily available in public databases, its key quantitative properties are well-defined.

Property	Value
Molecular Weight	523.45 g/mol
Chemical Formula	C23H39BrO8

Note: CAS numbers for structurally similar compounds include Benzyl-PEG8-alcohol (477775-73-8) and Benzyl-PEG8-acid.

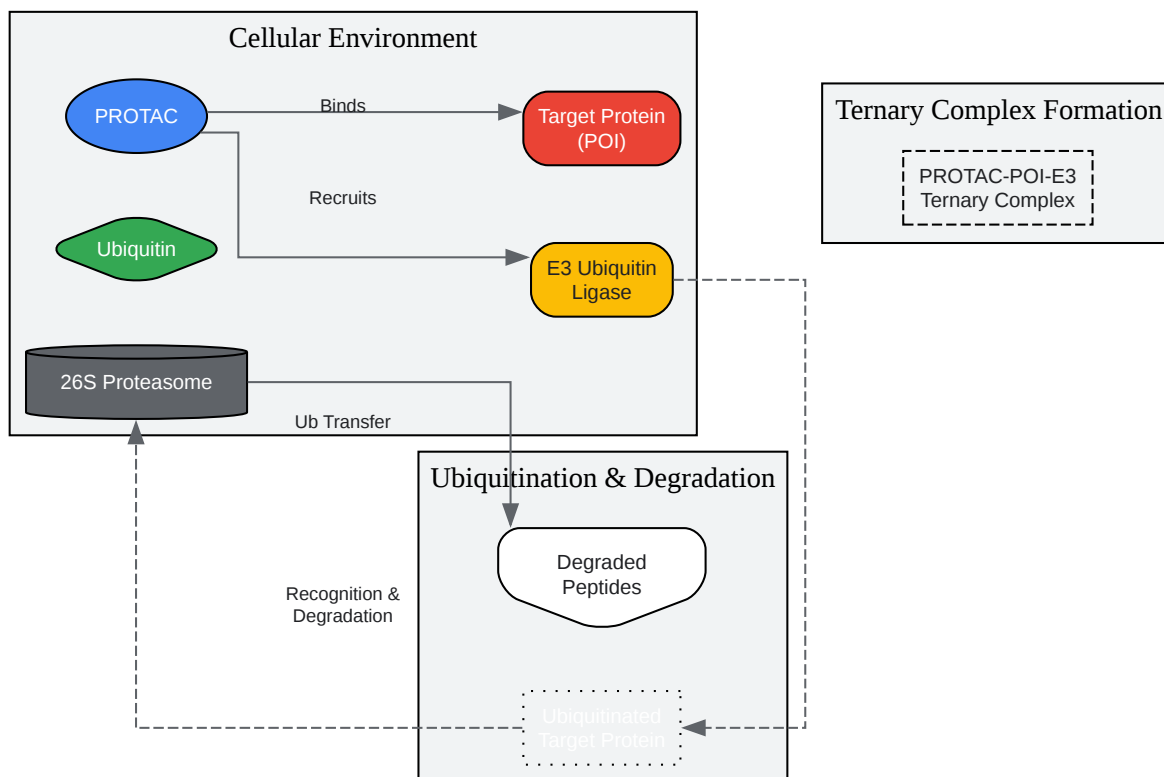
Application in PROTAC-Mediated Protein Degradation

The primary application of **Benzyl-PEG8-Br** is as a flexible linker in the synthesis of PROTACs. PROTACs are novel therapeutic modalities designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome pathway—to selectively eliminate disease-causing proteins.

A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The PEG chain of **Benzyl-PEG8-Br** provides the necessary spacing and flexibility for the PROTAC to effectively bring the POI and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein.

PROTAC Mechanism of Action

The mechanism of action for a PROTAC synthesized using a linker like **Benzyl-PEG8-Br** is a multi-step intracellular process. This process is initiated by the formation of a ternary complex between the PROTAC, the target protein, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, tagging it for destruction by the proteasome.



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PROTAC-mediated protein degradation pathway.

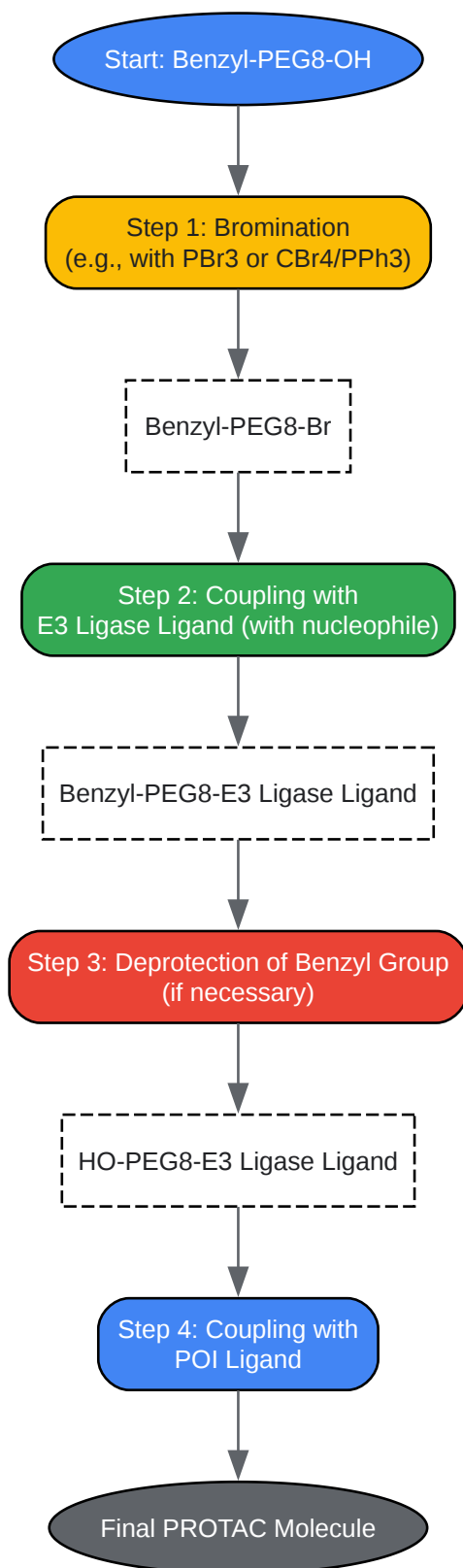
Experimental Protocols

While a specific, published synthesis protocol for **Benzyl-PEG8-Br** was not identified, its synthesis would follow standard organic chemistry principles, likely involving the bromination of the corresponding Benzyl-PEG8-alcohol.

The following is a representative experimental protocol for the synthesis of a PROTAC using a benzyl-PEG-alcohol linker, which can be adapted for **Benzyl-PEG8-Br**. This protocol involves a two-step process: activation of the linker and subsequent coupling reactions.

Representative PROTAC Synthesis Workflow

This workflow outlines the general steps for synthesizing a PROTAC using a benzyl-PEG linker.



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General workflow for PROTAC synthesis.

Detailed Methodologies

Step 1: Bromination of Benzyl-PEG8-alcohol (Representative)

- Dissolve Benzyl-PEG8-alcohol (1 equivalent) in anhydrous dichloromethane (DCM).
- Cool the solution to 0 °C in an ice bath.
- Slowly add triphenylphosphine (1.5 equivalents) and carbon tetrabromide (1.5 equivalents).
- Allow the reaction mixture to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **Benzyl-PEG8-Br**.

Step 2: Coupling of **Benzyl-PEG8-Br** to an E3 Ligase Ligand

- Dissolve the E3 ligase ligand (containing a suitable nucleophile, e.g., a primary amine or thiol; 1 equivalent) in an appropriate anhydrous solvent such as dimethylformamide (DMF).
- Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA); 2-3 equivalents).
- Add **Benzyl-PEG8-Br** (1.1 equivalents) to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting conjugate by column chromatography or preparative HPLC.

Step 3: Coupling to the Protein of Interest (POI) Ligand

The benzyl group on the PEG linker can be removed via catalytic hydrogenation to reveal a terminal alcohol. This alcohol can then be activated (e.g., by conversion to a mesylate or tosylate) for subsequent coupling to the POI ligand, which typically contains a nucleophilic handle. Alternatively, the POI ligand could be modified to have a reactive group that couples with the benzyl-protected end of the linker-E3 ligase construct under different reaction conditions. The specific coupling strategy will depend on the functional groups present on the POI ligand.

This technical guide provides a foundational understanding of **Benzyl-PEG8-Br** for its application in the rapidly evolving field of targeted protein degradation. For specific applications, further optimization of reaction conditions and purification methods may be required.

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